ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dichlorovinyl group, a dimethylcyclopropyl moiety, and a benzothiophene ring. Its chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate with appropriate reagents to introduce the benzothiophene moiety . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylate: This compound shares a similar cyclopropyl and dichlorovinyl structure but lacks the benzothiophene moiety.
2,2-Dichlorovinyl trifluoromethyl ketone: This compound contains a dichlorovinyl group and is used in similar applications but has different functional groups and properties.
Uniqueness
ETHYL 2-[3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANEAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene ring with a dichlorovinyl and dimethylcyclopropyl moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Properties
Molecular Formula |
C19H23Cl2NO3S |
---|---|
Molecular Weight |
416.4g/mol |
IUPAC Name |
ethyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H23Cl2NO3S/c1-4-25-18(24)14-10-7-5-6-8-12(10)26-17(14)22-16(23)15-11(9-13(20)21)19(15,2)3/h9,11,15H,4-8H2,1-3H3,(H,22,23) |
InChI Key |
TYKVLOHYIJSXSZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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